3-Propyltriazole-4-sulfonyl chloride
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Overview
Description
3-Propyltriazole-4-sulfonyl chloride is a heterocyclic compound that belongs to the class of sulfonyl chlorides. These compounds are widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides, which exhibit a broad spectrum of biological activities . The triazole ring in this compound provides unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 3-Propyltriazole-4-sulfonyl chloride can be achieved through several methods. One common approach involves the oxidative chlorination of sulfur-containing compounds such as thiols and sulfides using aqueous chlorine . Another method includes the electrophilic substitution by chlorosulfonic acid or Sandmeyer-type chlorosulfonation . These methods, however, often require harsh conditions, which can lead to polymerization and complex mixtures .
Chemical Reactions Analysis
3-Propyltriazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfonamides.
Common reagents used in these reactions include aqueous chlorine for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution . The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted triazoles .
Scientific Research Applications
3-Propyltriazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Propyltriazole-4-sulfonyl chloride involves its ability to interact with various biological targets. The sulfonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes, thereby exerting its biological effects . The triazole ring can also coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
3-Propyltriazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and triazole derivatives:
Pyrazole-4-sulfonyl chloride: Similar in structure but contains a pyrazole ring instead of a triazole ring.
1,2,4-Triazole-3-sulfonyl chloride: Another triazole derivative with different substitution patterns.
Benzyltriazole-4-sulfonyl chloride: Contains a benzyl group attached to the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H8ClN3O2S |
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Molecular Weight |
209.66 g/mol |
IUPAC Name |
3-propyltriazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClN3O2S/c1-2-3-9-5(4-7-8-9)12(6,10)11/h4H,2-3H2,1H3 |
InChI Key |
BEHKSSLCOLXJRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CN=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
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